molecular formula C9H18N2O2 B051656 (S)-3-(Boc-amino)pyrrolidine CAS No. 122536-76-9

(S)-3-(Boc-amino)pyrrolidine

Cat. No.: B051656
CAS No.: 122536-76-9
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-ZETCQYMHSA-N
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Description

(S)-3-(Boc-amino)pyrrolidine is a chiral compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group at the third position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its chiral nature and the protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-pyrrolidine-3-carboxylic acid.

    Protection of the Amino Group: The amino group is protected by reacting the starting material with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in continuous flow reactors has been shown to be effective for Boc deprotection reactions, which is a crucial step in the synthesis of Boc-protected compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)pyrrolidine undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction yields the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group acts as a nucleophile.

    Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions to modify the compound’s structure and properties.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various electrophiles such as alkyl halides

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Yields the free amine (S)-3-amino-pyrrolidine

    Substitution: Yields substituted pyrrolidine derivatives

    Oxidation and Reduction: Yields oxidized or reduced pyrrolidine derivatives

Scientific Research Applications

(S)-3-(Boc-amino)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-pyrrolidine: The deprotected form of (S)-3-(Boc-amino)pyrrolidine.

    ®-3-(Boc-amino)pyrrolidine: The enantiomer of this compound.

    (S)-2-(Boc-amino)pyrrolidine: A similar compound with the Boc-protected amino group at the second position.

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the Boc-protected amino group. This configuration makes it particularly useful in asymmetric synthesis and chiral drug development. The Boc group provides stability and protection during multi-step synthesis processes, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363878
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-76-9
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 101.5 g (0.37 mole) of 1,1-dimethylethyl [1-(phenylmethyl)-3-pyrrolidinyl]carbamate, 5.0 g of 20% Palladium on carbon and 1 liter of tetrahydrofuran was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, and the filtrate was concentrated in vacuo to give 6.8 g of 1,1-dimethylethyl (3-pyrrolidinyl)carbamate which solidified upon standing and was of sufficient purity to be used as is for the ensuing steps.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Boc-amino)pyrrolidine
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